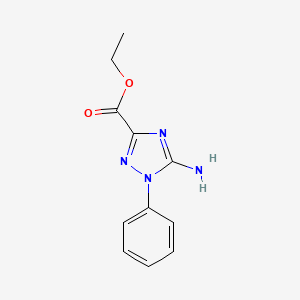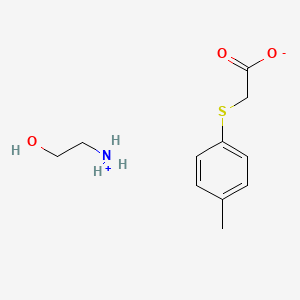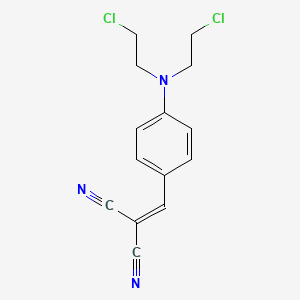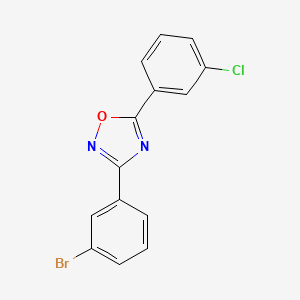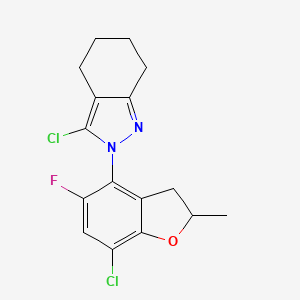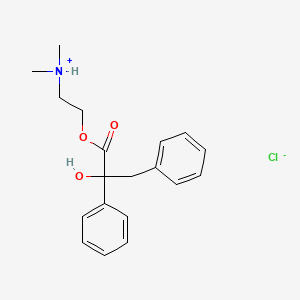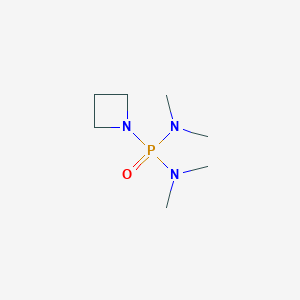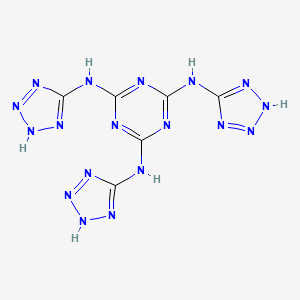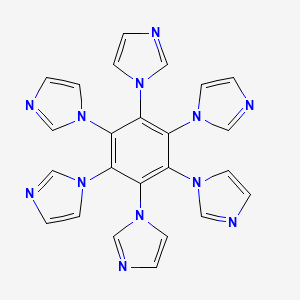
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene is a compound with the molecular formula C24H18N12 and a molecular weight of 474.48 g/mol . It is characterized by the presence of six imidazole groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene typically involves the reaction of benzene with imidazole under specific conditions. One common method involves the use of a catalyst to facilitate the attachment of imidazole groups to the benzene ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole groups.
Substitution: The compound can participate in substitution reactions where one or more imidazole groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce derivatives with different functional groups attached to the benzene ring .
Scientific Research Applications
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene involves its ability to coordinate with metal ions through its imidazole groups. This coordination can influence various molecular pathways and targets, depending on the specific application. For example, in catalysis, the compound can facilitate reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetra(1H-imidazol-1-yl)benzene: This compound has four imidazole groups attached to a benzene ring and is used in similar applications.
1,3,5-Tri(1H-imidazol-1-yl)benzene: With three imidazole groups, this compound is also used in coordination chemistry and materials science.
Uniqueness
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene is unique due to the presence of six imidazole groups, which provides multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and other advanced materials .
Properties
Molecular Formula |
C24H18N12 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-[2,3,4,5,6-penta(imidazol-1-yl)phenyl]imidazole |
InChI |
InChI=1S/C24H18N12/c1-7-31(13-25-1)19-20(32-8-2-26-14-32)22(34-10-4-28-16-34)24(36-12-6-30-18-36)23(35-11-5-29-17-35)21(19)33-9-3-27-15-33/h1-18H |
InChI Key |
JMVKQZSXGATQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=C(C(=C(C(=C2N3C=CN=C3)N4C=CN=C4)N5C=CN=C5)N6C=CN=C6)N7C=CN=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
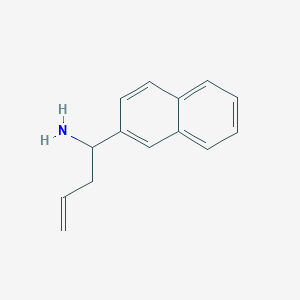


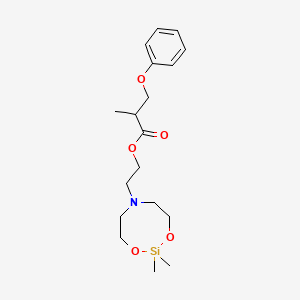
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
